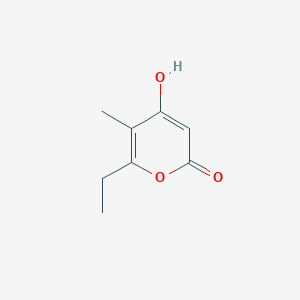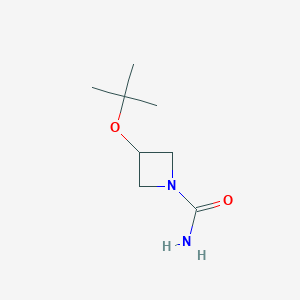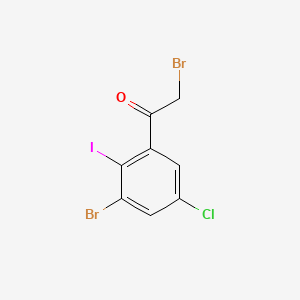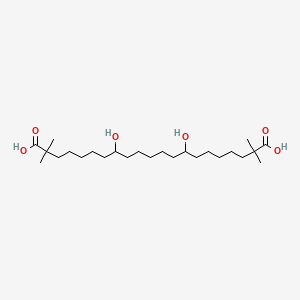
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid is a chemical compound with the molecular formula C25H48O6 and a molecular weight of 444.64 g/mol. This compound is used in the preparation of salt forms of bempedoic acids, which are useful in the treatment of diseases.
Métodos De Preparación
The synthesis of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves several steps:
Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.
Hydrolysis and Acidification: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes hydrolysis, acidification, and decarboxylation to form 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.
Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.
Análisis De Reacciones Químicas
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the preparation of bempedoic acids, which have therapeutic applications in treating diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves its interaction with specific molecular targets and pathways. In the case of its use in bempedoic acids, the compound inhibits the enzyme adenosine triphosphate-citrate lyase, which plays a role in cholesterol synthesis. This inhibition leads to a reduction in cholesterol levels, making it useful in the treatment of hypercholesterolemia.
Comparación Con Compuestos Similares
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid can be compared with other similar compounds such as:
Bempedoic Acid: Both compounds are used in the treatment of hypercholesterolemia, but this compound is a precursor in the synthesis of bempedoic acid.
Heneicosanedioic Acid: This compound shares a similar structure but lacks the hydroxyl groups present in this compound
The uniqueness of this compound lies in its specific functional groups and its role in the synthesis of therapeutically important compounds.
Propiedades
Número CAS |
2570179-40-5 |
|---|---|
Fórmula molecular |
C25H48O6 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
8,14-dihydroxy-2,2,20,20-tetramethylhenicosanedioic acid |
InChI |
InChI=1S/C25H48O6/c1-24(2,22(28)29)18-12-6-10-16-20(26)14-8-5-9-15-21(27)17-11-7-13-19-25(3,4)23(30)31/h20-21,26-27H,5-19H2,1-4H3,(H,28,29)(H,30,31) |
Clave InChI |
CZWCJKCSYCVMDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCC(CCCCCC(CCCCCC(C)(C)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
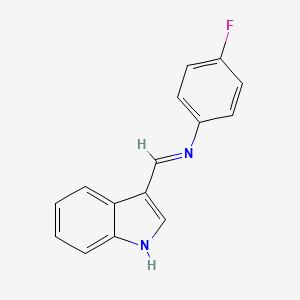
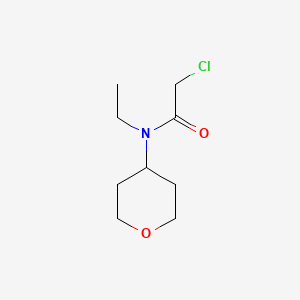
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

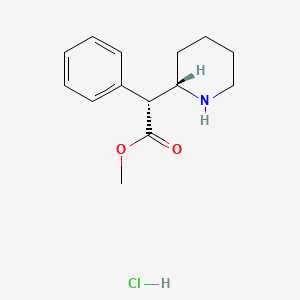
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
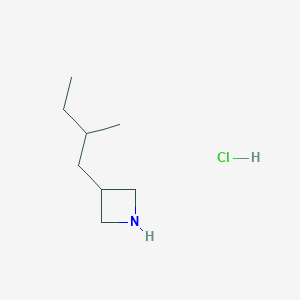
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
